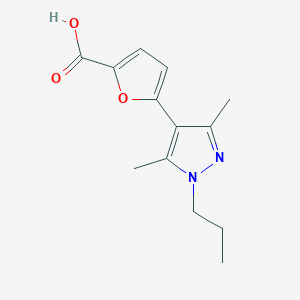
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide, also known as Compound X, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of sulfonamide derivatives and has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. In cancer research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In inflammation research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to inhibit the activity of nuclear factor kappa B, which is a transcription factor that regulates the expression of genes involved in inflammation. In neurodegenerative disorders, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to have various biochemical and physiological effects in the body. In cancer research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. In inflammation research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of nuclear factor kappa B. In neurodegenerative disorders, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to reduce oxidative stress, inhibit the activity of acetylcholinesterase, and have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has been extensively studied for its therapeutic potential, which makes it a well-characterized compound. However, there are also some limitations to using 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X in lab experiments. It may have off-target effects, which means that it may interact with other enzymes or receptors in the body. It may also have limited solubility in certain solvents, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X. In cancer research, further studies are needed to determine the efficacy of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X in different types of cancer and to develop more potent analogs. In inflammation research, further studies are needed to determine the optimal dosing and timing of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X and to identify potential side effects. In neurodegenerative disorders, further studies are needed to determine the long-term effects of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X and to identify potential drug interactions.
Conclusion
In conclusion, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X is a synthetic compound that has been extensively studied for its therapeutic potential in various diseases. It has been found to have potential applications in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has several advantages for lab experiments, but there are also some limitations. There are several future directions for the study of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X, and further research is needed to determine its full therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X involves the reaction of 4-methylpiperidine with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X as a white solid. The purity of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a key contributor to many diseases, and 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders such as Alzheimer's disease, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-6-7-14-8-11(9)15-18(16,17)12-5-3-2-4-10(12)13/h2-5,9,11,14-15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHHDPALTKIPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)


![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)



![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)



![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)